methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride
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Overview
Description
Methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is an organic compound that features a methylthio-substituted benzylamine derivative. This compound is known for its applications in various fields of chemistry and biology due to its unique chemical structure and reactivity. It is primarily used in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions::
- Aromatic Substitution Reaction::
Starting with 4-methylthiobenzyl chloride, the compound is synthesized through a nucleophilic substitution reaction.
Conditions: Typically, the reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under a polar solvent like methanol or ethanol.
- Reductive Amination::
Another common method involves the reductive amination of 4-(methylthio)benzaldehyde with methylamine.
Conditions: The reaction generally uses a reducing agent such as sodium triacetoxyborohydride or hydrogen gas over a palladium catalyst.
Industrially, the production of methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is scaled up through continuous flow chemistry techniques to ensure consistent quality and yield.
High-pressure reactors and automated systems are often employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation::
The compound can undergo oxidation to form sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
- Reduction::
Reduction reactions can target the aromatic ring or the methylthio group.
Reagents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used for reduction.
- Substitution::
The compound is reactive in nucleophilic substitution reactions due to the benzylamine group.
Reagents: Halogenating agents like thionyl chloride or reagents like sodium azide for azidation.
Oxidation typically yields sulfoxides or sulfones.
Reduction can produce de-alkylated amines or partially hydrogenated aromatic compounds.
Substitution reactions often lead to modified benzylamine derivatives.
Scientific Research Applications
Chemistry::
Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Its unique reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
It is also explored in drug discovery for its potential bioactivity.
Investigated as a pharmacophore in designing new therapeutic agents.
Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Employed in the manufacture of fine chemicals and specialty materials.
Utilized in the development of novel catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride primarily involves its ability to interact with various molecular targets through its amine and methylthio functional groups. These interactions can modulate biological pathways, leading to potential therapeutic effects. Specific targets and pathways often vary depending on the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds::
- Methyl({[4-(methylsulfinyl)phenyl]methyl})amine::
Features a sulfinyl group instead of a sulfanyl group.
Similar in reactivity but different in oxidation state.
- Methyl({[4-(methylsulfonyl)phenyl]methyl})amine::
Contains a sulfonyl group.
Exhibits different chemical and biological properties due to the higher oxidation state.
Methyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is unique in its specific balance of reactivity and stability, making it versatile for various applications in synthetic and medicinal chemistry.
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Properties
CAS No. |
1158409-40-5 |
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Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
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